molecular formula C16H17FN4O5 B2890165 dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-88-8

dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2890165
CAS RN: 865656-88-8
M. Wt: 364.333
InChI Key: XMTUGJQPBATHNV-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring which includes two nitrogen atoms and three carbon atoms . The presence of the fluorophenyl group suggests that this compound might have interesting properties, as fluorine is often used in medicinal chemistry to modify the properties of bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the fluorophenyl group, and the butanone group. The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its lipophilicity, a property that is often important in drug design .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

dimethyl 1-[1-(2-fluoroanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O5/c1-4-11(14(22)18-10-8-6-5-7-9(10)17)21-13(16(24)26-3)12(19-20-21)15(23)25-2/h5-8,11H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUGJQPBATHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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